Methylstat (hydrate) is a chemical compound recognized for its role as a selective inhibitor of Jumonji C domain-containing histone demethylases. This compound has garnered attention for its potential applications in epigenetic research and cancer therapy, particularly due to its ability to modulate histone methylation states, which are crucial for gene expression regulation.
Methylstat is classified as a histone demethylase inhibitor. It specifically targets Jumonji C domain-containing enzymes, which are involved in the demethylation of histones, thereby influencing chromatin structure and gene expression. Its classification places it within the broader category of epigenetic modulators.
While specific synthetic methods for Methylstat are not extensively documented, compounds in this class often involve reactions such as esterification and amine coupling to achieve the desired methyl ester prodrug form. The synthesis may also utilize standard organic chemistry techniques such as chromatography for purification.
Methylstat is characterized by its methyl ester functional group linked to a core structure that interacts with Jumonji C domain-containing histone demethylases. The precise molecular formula and structural representation are critical for understanding its interactions and efficacy.
The molecular structure can be represented as follows:
The structural formula indicates the presence of multiple functional groups that contribute to its biological activity.
Methylstat undergoes various chemical reactions pertinent to its function as a histone demethylase inhibitor. Upon administration, it is expected to interact with the active sites of Jumonji C domain-containing enzymes, leading to inhibition of their demethylation activity.
The mechanism of inhibition typically involves binding to the active site of the enzyme, thereby preventing substrate access. This interaction can be characterized by kinetic studies that measure changes in enzyme activity in the presence of Methylstat.
Methylstat functions by inhibiting Jumonji C domain-containing histone demethylases, which play a pivotal role in regulating histone methylation marks on chromatin. By inhibiting these enzymes, Methylstat leads to an accumulation of specific methylation marks that can alter gene expression profiles associated with cancer progression or other diseases.
Experimental data indicate that treatment with Methylstat results in significant changes in histone methylation patterns, contributing to altered transcriptional activity. Studies have demonstrated that Methylstat can effectively reduce levels of H3K27me3 marks, which are often associated with transcriptional repression .
Relevant analyses such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of Methylstat.
Methylstat is primarily utilized in research settings focused on epigenetics and cancer biology. Its applications include:
Methylstat (hydrate) is a synthetic small-molecule inhibitor with the chemical name methyl (E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoate and the molecular formula C28H31N3O6 [7] [10]. Its molecular weight is 505.56 g/mol, and it typically presents as an off-white to light-yellow solid powder [7] [10]. The structure features three critical functional domains:
Key physicochemical properties include:
Table 1: Physicochemical Properties of Methylstat (Hydrate)
Property | Value |
---|---|
Molecular Formula | C28H31N3O6 |
Molecular Weight | 505.56 g/mol |
Appearance | Off-white to light-yellow solid |
LogP | 3.3 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 14 |
Methylstat is synthesized via a prodrug design strategy starting from its active metabolite, N-hydroxybutenoic acid [10]. The synthesis involves a three-step sequence:
Derivatization efforts focus on optimizing ester stability and target affinity:
Table 2: Key Derivatives of Methylstat and Their Modifications
Derivative | Structural Modification | Purpose |
---|---|---|
POM-Methylstat | Pivalate ester | Serum stability |
Adamantyl-Methylstat | Adamantane cage | Enhanced cellular uptake |
Cyclohexyl-Methylstat | Cyclohexanol ester | BBB penetration |
Solubility Profile
Methylstat exhibits poor aqueous solubility (<0.1 mg/mL in water) but high solubility in organic solvents like DMSO (100 mg/mL, 197.8 mM) [7] [10]. For in vitro assays, it is typically reconstituted in DMSO and diluted in buffer, with solubility enhanced by:
Stability Considerations
Methylstat is light-sensitive and requires storage at 4°C in the dark [7] [10]. Its stability varies under physiological conditions:
Table 3: Stability of Methylstat Under Physiological Conditions
Condition | Half-Life (t1/2) | Major Degradation Pathway |
---|---|---|
pH 7.4 Buffer (37°C) | 6–8 hours | Ester hydrolysis |
Human Serum (37°C) | <30 minutes | Esterase cleavage |
Solid State (–80°C) | >2 years | N/A (stable) |
Activation Mechanism
Methylstat functions as a prodrug activated via enzymatic hydrolysis of its methyl ester group [5] [8]. The process involves:
Uptake Efficiency
Studies comparing Methylstat to its non-prodrug analog demonstrate:
Table 4: Prodrug Activation Pathways of Methylstat
Activation Pathway | Key Enzyme | Biological Consequence |
---|---|---|
Cytoplasmic Hydrolysis | Carboxylesterases (CES) | JHDM inhibition in eukaryotes |
Bacterial Hydrolysis | GloB hydrolase | Species-targeted antibiotic |
Chemical Hydrolysis (pH 7.4) | Non-enzymatic | Reduced bioavailability |
Key Compound Names in Article:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5